Met-tyr-phe amide
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Overview
Description
Met-tyr-phe amide is a tripeptide composed of methionine, tyrosine, and phenylalanine residues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Met-tyr-phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids, typically using TFA (trifluoroacetic acid).
Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow similar principles as SPPS but allow for higher throughput and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation, particularly at the methionine and tyrosine residues. Common oxidizing agents include hydrogen peroxide and periodinane.
Reduction: Reduction reactions can target the disulfide bonds if present, using agents like DTT (dithiothreitol).
Substitution: Nucleophilic substitution reactions can occur at the phenylalanine residue, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane for selective oxidation of tyrosine.
Reduction: DTT for reducing disulfide bonds.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones from methionine oxidation.
Reduction: Cleavage of disulfide bonds, leading to free thiol groups.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Met-tyr-phe amide has diverse applications across various scientific disciplines:
Mechanism of Action
The mechanism of action of Met-tyr-phe amide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds, while the aromatic rings of tyrosine and phenylalanine contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Met-tyr-phe amide can be compared with other tripeptides like Phe-Phe-Tyr and Tyr-Phe-Phe:
Phe-Phe-Tyr: Similar in structure but differs in the sequence, affecting its self-assembly properties and biological activity.
Tyr-Phe-Phe: Another tripeptide with distinct properties due to the different arrangement of amino acids.
Uniqueness: this compound’s unique sequence and structural properties make it a valuable compound for studying peptide interactions and developing new therapeutic agents .
Properties
Molecular Formula |
C23H30N4O4S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C23H30N4O4S/c1-32-12-11-18(24)22(30)27-20(14-16-7-9-17(28)10-8-16)23(31)26-19(21(25)29)13-15-5-3-2-4-6-15/h2-10,18-20,28H,11-14,24H2,1H3,(H2,25,29)(H,26,31)(H,27,30)/t18-,19-,20-/m0/s1 |
InChI Key |
BNRNLMADYYTCTK-UFYCRDLUSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Origin of Product |
United States |
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